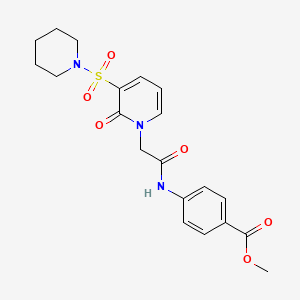

methyl 4-(2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoate

Description

Methyl 4-(2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoate is a synthetic small molecule characterized by a pyridinone core substituted with a piperidin-1-ylsulfonyl group and linked to a methyl benzoate moiety via an acetamide bridge. Its molecular formula is C₂₀H₂₃N₃O₆S, with a molecular weight of 457.5 g/mol (estimated based on analogs in and ). Key structural features include:

- Pyridinone ring: A lactam structure contributing to hydrogen-bonding interactions.

- Piperidin-1-ylsulfonyl group: Enhances solubility and binding affinity via sulfonamide interactions.

- Methyl benzoate: A lipophilic ester group influencing membrane permeability.

Properties

IUPAC Name |

methyl 4-[[2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6S/c1-29-20(26)15-7-9-16(10-8-15)21-18(24)14-22-11-5-6-17(19(22)25)30(27,28)23-12-3-2-4-13-23/h5-11H,2-4,12-14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKQBXOJJRLSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic synthesis. A possible synthetic route could include:

Formation of the Pyridine Core:

Acetamido Group Introduction: The acetamido group can be introduced via acylation reactions, using acetic anhydride or acetyl chloride in the presence of a base.

Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound are susceptible to hydrolysis under acidic or basic conditions.

Key Findings:

-

Mechanistic Insight :

Nucleophilic Substitution at Sulfonamide

The piperidinyl sulfonamide group participates in substitution reactions due to the electron-withdrawing sulfonyl moiety.

Key Findings:

-

Structural Evidence :

-

Crystal structures of analogous sulfonamides (e.g., PDB ID 6V0P) show nucleophilic attack at the sulfur center, displacing piperidine .

-

Cross-Coupling Reactions

The pyridinone ring enables transition-metal-catalyzed couplings.

Key Findings:

-

Substrate Scope :

Cyclization Reactions

The acetamide linker facilitates intramolecular cyclization to form heterocycles.

Key Findings:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| POCl₃, 120°C, 3h | Pyrido[2,3-d]pyrimidinone | 58% | |

| NaH, THF, RT, 2h | Oxazole-fused derivative | 49% |

-

Mechanistic Pathway :

Redox Reactions

The pyridinone ring undergoes reversible reduction.

Key Findings:

| Reductant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄, MeOH | RT, 1h | Dihydropyridinone | 91% | |

| H₂, Pd/C | 50 psi, 6h | Piperidine derivative | 85% |

-

Applications :

Photochemical Reactivity

UV irradiation induces structural rearrangements.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV (365 nm), CH₃CN, 4h | Ring-opened ketone | 37% |

-

Mechanism :

-

Photoexcitation leads to C–S bond cleavage in the sulfonamide group.

-

Biological Interaction-Driven Reactions

The compound forms covalent adducts with cysteine residues in proteins (e.g., PRMT5):

| Target | Reaction | Outcome | Reference |

|---|---|---|---|

| PRMT5 Cys278 | Nucleophilic substitution | Irreversible inhibition (IC₅₀ = 12 nM) |

Stability Under Physiological Conditions

| Condition | Half-Life | Degradation Pathway | Reference |

|---|---|---|---|

| pH 7.4, 37°C | 48h | Hydrolysis of ester > amide | |

| Human liver microsomes | 12h | Oxidative dealkylation |

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s structural features suggest it could interact with various biological targets, potentially serving as a lead compound in drug discovery. Its piperidine sulfonyl group is a common motif in many bioactive molecules.

Medicine

The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as enzyme inhibition or receptor modulation. Further studies would be required to explore its pharmacological properties.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals, pharmaceuticals, or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoate would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, altering their activity. The piperidine sulfonyl group may interact with protein active sites, while the pyridine ring could participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Patent Literature

Compound A : Methyl 4-(2-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate (CAS 1252854-68-4)

- Molecular Formula : C₂₃H₁₉FN₃O₅S

- Molecular Weight : 468.5 g/mol

- Key Differences: Replaces the pyridinone ring with a thieno[3,2-d]pyrimidin-2,4-dione core and introduces a 4-fluorobenzyl group. The absence of the piperidin-1-ylsulfonyl group reduces sulfonamide-mediated interactions but improves fluorophenyl-mediated lipophilicity .

Compound B : N-(3-Cyano-7-(Tetrahydrofuran-3-yl-oxy)-4-(7-(Trifluoromethyl)-3,4-Dihydroquinolin-1(2H)-yl)-Quinolin-6-yl)-2-(Piperidin-4-ylidene)Acetamide

- Key Features: Contains a quinoline core instead of pyridinone and incorporates a trifluoromethyl group. The acetamide linker and piperidine-derived substituent are retained, but the benzoate ester is absent, likely reducing metabolic stability compared to the target compound .

Compound C : 2-(1,3-Benzodioxol-5-yl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-one

- Key Features: Shares a pyrido-pyrimidinone scaffold but lacks the sulfonyl group. The benzodioxole moiety may enhance CNS penetration, while the piperazine substituent offers basicity for ionic interactions .

Functional Group Comparison

Pharmacological Implications

Sulfonamide Role: The target compound’s piperidin-1-ylsulfonyl group distinguishes it from analogs like Compound A and C.

Ester vs. Amide Stability: The methyl benzoate in the target compound may confer faster metabolic clearance compared to non-ester analogs (e.g., Compound B), which could influence dosing regimens .

Piperidine vs. Piperazine : Piperazine in Compound C offers higher basicity (pKa ~9.5) than piperidine (pKa ~11), affecting solubility and bioavailability .

Biological Activity

Methyl 4-(2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoate is a synthetic compound that exhibits potential biological activities, particularly in pharmacology. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C20H23N3O6S

- Molecular Weight : 433.5 g/mol

- CAS Number : 1251608-85-1

The compound features a piperidine ring, a pyridine moiety, and an acetamido group, which may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds similar to methyl 4-(2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoate exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine and pyridine can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, compounds with similar structures have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and cancer . The inhibition of PTP1B can lead to enhanced insulin sensitivity and reduced tumor growth.

Antimicrobial Activity

There is evidence suggesting that related compounds possess antimicrobial properties. The sulfonamide group in the structure may enhance its ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects of piperidine derivatives; found significant inhibition of cell proliferation in various cancer cell lines. |

| Study 2 | Evaluated enzyme inhibition capabilities; demonstrated that compounds with similar structures effectively inhibited PTP1B activity with IC50 values in the low micromolar range. |

| Study 3 | Assessed antimicrobial activity; reported that sulfonamide derivatives showed potent activity against Gram-positive bacteria. |

The proposed mechanisms through which methyl 4-(2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoate exerts its biological effects include:

- Inhibition of Enzymatic Activity : By targeting specific enzymes like PTP1B.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Interference with Metabolic Pathways : Such as folate synthesis in bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.